1-(3-Méthoxypyridin-4-yl)pipérazine

Vue d'ensemble

Description

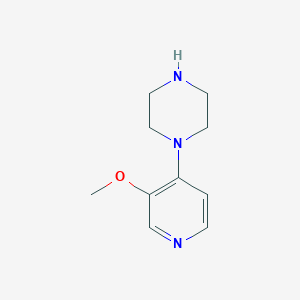

1-(3-Methoxypyridin-4-yl)piperazine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3-methoxypyridin-4-yl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Applications De Recherche Scientifique

1. Anticancer Properties

Research has indicated that derivatives of piperazine compounds, including 1-(3-Methoxypyridin-4-yl)piperazine, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperazine derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In one study, a series of piperazinone derivatives were synthesized and evaluated for their cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines. Compounds similar to 1-(3-Methoxypyridin-4-yl)piperazine demonstrated significant inhibition of cancer cell growth, suggesting potential as anticancer agents .

2. Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly in the context of mood disorders.

Case Study:

A related compound was evaluated for its effects on serotonin receptors, showing promise as an antidepressant by modulating serotoninergic activity . The structural similarity suggests that 1-(3-Methoxypyridin-4-yl)piperazine may exhibit similar properties.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Neuropharmacological | Modulates serotonin receptors | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Therapeutic Potential

The therapeutic potential of 1-(3-Methoxypyridin-4-yl)piperazine extends to various domains:

- Cancer Therapy: Its cytotoxic properties position it as a candidate for further development in oncology.

- Neurological Disorders: Its interaction with neurotransmitter systems suggests possible applications in treating conditions like depression and anxiety.

Méthodes De Préparation

The synthesis of 1-(3-Methoxypyridin-4-yl)piperazine involves several methods. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

1-(3-Methoxypyridin-4-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines.

Mécanisme D'action

The mechanism of action of 1-(3-Methoxypyridin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring allows it to bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

1-(3-Methoxypyridin-4-yl)piperazine can be compared with other piperazine derivatives, such as 1-methyl-4-(piperidin-4-yl)-piperazine and 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities

Activité Biologique

1-(3-Methoxypyridin-4-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

1-(3-Methoxypyridin-4-yl)piperazine features a piperazine ring substituted with a methoxypyridine moiety. This structural configuration is instrumental in its interaction with biological targets.

Antimicrobial Activity

Research indicates that 1-(3-Methoxypyridin-4-yl)piperazine exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that this compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including K562 leukemic cells. Flow cytometric analyses revealed that treatment with 1-(3-Methoxypyridin-4-yl)piperazine leads to increased levels of reactive oxygen species (ROS), which is associated with the induction of necroptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 15 | Induction of apoptosis via ROS |

| MCF-7 | 20 | Cell cycle arrest and apoptosis |

| HeLa | 18 | Activation of caspase pathways |

Neuroprotective Effects

Emerging evidence suggests that 1-(3-Methoxypyridin-4-yl)piperazine may possess neuroprotective properties. It has been shown to interact with aminergic receptors, potentially modulating neurotransmitter systems involved in neuroprotection. Docking studies indicate significant binding affinity to serotonin and dopamine receptors, which are crucial in the treatment of neurodegenerative diseases .

The biological activity of 1-(3-Methoxypyridin-4-yl)piperazine is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. For instance, its interaction with dipeptidyl peptidase IV (DPP-IV) has been noted, which may contribute to its effects on insulin metabolism and glucose homeostasis .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against MRSA highlighted its potential as a therapeutic agent in treating resistant bacterial infections. The results showed a significant reduction in bacterial viability upon treatment with varying concentrations of the compound.

- Cancer Treatment : In preclinical trials involving K562 cells, researchers observed that treatment with the compound led to a dose-dependent increase in apoptosis markers, suggesting its utility in leukemia therapy.

Propriétés

IUPAC Name |

1-(3-methoxypyridin-4-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-14-10-8-12-3-2-9(10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPQNNCTSFGSCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.